3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLANJWYOQXQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities.
Mode of Action
The specific mode of action of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities.
Biochemical Pathways
The biochemical pathways affected by 3-Boc-8-hydroxyethyl-3-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a wide array of biochemical pathways.
Result of Action
The molecular and cellular effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that it is insoluble in water at room temperature but can dissolve in some organic solvents, such as alcohols and esters.
Biochemical Analysis
Biochemical Properties
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The changes in gene expression induced by this compound can lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold effects, where a specific dosage level results in significant changes in cellular function or metabolism. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins that facilitate its distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism.
Biological Activity
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that has garnered interest in medicinal chemistry due to its structural similarity to various bioactive alkaloids, such as nicotine and tropane derivatives. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.358 g/mol
- CAS Number : 1341039-65-3
- PubChem CID : 72207508
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is suggested that this compound may function as a monoamine reuptake inhibitor , similar to other compounds in the azabicyclo[3.2.1]octane class, affecting serotonin, norepinephrine, and dopamine pathways.
Target Receptors
- Serotonin Transporters (SERT)
- Norepinephrine Transporters (NET)
- Dopamine Transporters (DAT)
These interactions can lead to increased levels of neurotransmitters in the synaptic cleft, which is beneficial in treating mood disorders and other neurological conditions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of monoamine reuptake:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.019 | SERT |
| This compound | 0.036 | NET |
| This compound | 0.0117 | DAT |
These results indicate that the compound has a comparable potency to established antidepressants, suggesting its potential as a therapeutic agent for depression and anxiety disorders.
Case Studies
A recent study investigated the effects of this compound on animal models of depression:
- Model : Forced Swim Test (FST)
- Outcome : Significant reduction in immobility time compared to control groups, indicating antidepressant-like effects.
- Model : Tail Suspension Test (TST)
- Outcome : Similar reductions in immobility were observed, further supporting its potential antidepressant properties.
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High volume of distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Mainly excreted through urine as metabolites.
Therapeutic Applications
Given its biological activity, this compound is being explored for various therapeutic applications:
- Depression and Anxiety Disorders : As a potential alternative or adjunctive treatment for patients unresponsive to traditional SSRIs or SNRIs.
- Neuropathic Pain : Investigated for its analgesic properties through modulation of pain pathways.
- Cognitive Disorders : Potential use in enhancing cognitive function by modulating neurotransmitter levels.
Comparison with Similar Compounds
Boc-Protected Azabicyclo Derivatives
Key Differences :
- The hydroxyethyl group in the target compound enhances hydrophilicity compared to the methylene analog, which is more lipophilic (XLogP3: 2.1 estimated).
- The 3,8-diazabicyclo derivative (C₁₀H₁₈N₂O₂) incorporates an additional nitrogen, reducing molecular weight and altering receptor binding profiles .
Substitutions on the Azabicyclo Core
Key Differences :
Carboxylic Acid and Ester Derivatives
Key Differences :
Diazabicyclo and Opioid-Targeted Analogs
Preparation Methods
The preparation involves multiple steps, including scaffold construction, functional group introduction, and Boc protection of the nitrogen. The following summarizes the main stages and typical conditions:
Detailed Reaction Example from Literature
While direct literature on 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane synthesis is limited, analogous compounds and derivatives provide insight into the preparation:
Example: Preparation of 3-cyano-8-substituted-8-azabicyclo[3.2.1]octanes involves reduction of nitrile precursors using metal-alcohol mixtures (e.g., magnesium in methanol), borohydrides (lithium or sodium borohydride), or catalytic hydrogenation with palladium catalysts. The reaction is typically performed at low temperature (0°C) and then warmed to ambient temperature, followed by aqueous workup and organic extraction.
Hydroxyethyl Functionalization: Introduction of hydroxyethyl groups can be achieved via nucleophilic substitution on a suitable leaving group precursor or by hydroxyalkylation reactions under controlled conditions.
Boc Protection: The amine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine), typically at room temperature, to form the Boc carbamate, which stabilizes the nitrogen and prevents unwanted side reactions during subsequent synthetic steps.
Comparative Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Limitations |
|---|---|---|---|
| Scaffold Formation | Asymmetric 1,3-dipolar cycloaddition | High stereoselectivity; direct N incorporation | Requires chiral catalysts; complex setup |
| Functionalization (Hydroxyethyl) | Nucleophilic substitution/hydroxyalkylation | Versatile; allows side chain variation | May require protection of other groups |
| Boc Protection | Reaction with Boc2O under basic conditions | Stabilizes amine; widely used protecting group | Additional step; requires removal later if needed |
| Reduction of nitrile precursors | Metal-alcohol reduction or borohydride | Efficient conversion to amines | Sensitive to moisture; requires careful control |
| Catalytic Hydrogenation | Pd catalyst under H2 atmosphere | Clean reduction; scalable | Requires specialized equipment |
Research Findings and Optimization Notes
Stereochemical Control:
The stereoselectivity of the bicyclic scaffold formation is crucial. Research indicates that direct stereochemical control during the cycloaddition or desymmetrization step yields better enantiomeric excess than relying on downstream resolution.Reaction Conditions:
Maintaining low temperatures (0–5°C) during sensitive steps such as cyanide addition or reduction improves yields and minimizes side reactions.Purification:
Extraction with ethyl acetate or diethyl ether followed by drying over sodium sulfate and concentration under reduced pressure is standard. Addition of acid (e.g., sulfuric acid) to organic extracts can improve stability during workup.Yield and Purity:
Typical yields for intermediate steps range from 70–85%, with final product purity dependent on chromatographic purification and crystallization techniques.
Summary Table of Key Physical and Chemical Data
| Parameter | Data |
|---|---|
| Molecular Formula | C14H25NO3 |
| Molecular Weight | 255.35 g/mol |
| IUPAC Name | tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |
| CAS Number | 1341039-65-3 |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO |
| Typical Yield (overall) | 70–85% (varies by step) |
| Common Solvents | Methanol, ethyl acetate, diethyl ether |
| Typical Reaction Temperature | 0°C to ambient |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols starting from bicyclic precursors. For example, sulfonyl group incorporation (as in related derivatives) requires sequential nucleophilic substitutions and Boc protection under anhydrous conditions . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in polar aprotic solvents. Yield optimization may require catalytic hydrogenation for stereochemical control .
Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclic framework and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 227.30 g/mol for the Boc-protected derivative ). X-ray crystallography may resolve stereochemistry in crystalline derivatives, while IR spectroscopy identifies functional groups like hydroxyls and carbamates .
Q. Which biological targets are commonly associated with 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : These derivatives interact with monoamine transporters (e.g., dopamine transporter [DAT] and serotonin transporter [SERT]) via hydrophobic interactions and hydrogen bonding at conserved binding pockets . Additionally, they inhibit enzymes like long-chain fatty acid elongase 6 (ELOVL6), implicated in metabolic disorders. Radioligand binding assays and enzymatic activity assays (e.g., fluorogenic substrates) are used to quantify affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve receptor affinity in analogs of this compound?
- Methodological Answer : Systematic SAR involves modifying substituents at the C3 and C8 positions. For example:
- C3 Hydroxyethyl Group : Enhances solubility and hydrogen bonding with target receptors.
- Boc Protection : Stabilizes the amine group during synthesis but may reduce in vivo activity; deprotection post-synthesis can restore potency .
- Sulfonyl or Trifluoromethyl Additions : Increase metabolic stability and binding specificity (e.g., for ELOVL6 inhibition ). Computational docking (e.g., AutoDock Vina) identifies optimal substituent configurations .
Q. What strategies resolve contradictory data in enzymatic inhibition assays for this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., pH, co-solvents). To mitigate:
- Validate inhibition using orthogonal assays (e.g., fluorescence polarization vs. calorimetry).
- Control for off-target effects via knockout cell lines or competitive inhibitors.
- Standardize substrate concentrations (e.g., 10 µM for NAAA inhibition studies ).
Q. How is the neuropharmacological mechanism of action studied in vivo?
- Methodological Answer : Rodent models (e.g., forced swim test for antidepressant activity) assess behavioral endpoints. Microdialysis quantifies neurotransmitter levels (dopamine/serotonin) in brain regions post-administration. Ex vivo autoradiography confirms target engagement at DAT/SERT .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
